(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid
Overview
Description
(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C34H29NO6 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Peptide Assembly
The Fmoc group plays a crucial role in the synthesis of β-amino acids and peptides. Ellmerer-Müller et al. (1998) demonstrated the application of the Arndt-Eistert protocol with Fmoc-protected α-amino acids to produce enantiomerically pure β-amino acids efficiently. This method is vital for peptide synthesis and modification, where the Fmoc group offers a reliable means of protecting the amino group during the synthesis process (Ellmerer-Müller et al., 1998).
Solid-Phase Synthesis
Bleicher, Lutz, and Wuethrich (2000) reported on new linkers for solid-phase synthesis derived from the Fmoc-protected compounds. These linkers exhibit higher acid stability than traditional trityl resins, showcasing the versatility of Fmoc in the development of novel solid-phase synthesis technologies (Bleicher et al., 2000).
Self-Assembled Structures
The self-assembling properties of Fmoc-modified amino acids have been explored for creating novel nanostructures. Gour et al. (2021) studied the self-assembly of various Fmoc-modified aliphatic amino acids, demonstrating their ability to form complex structures like fibers and flower-like morphologies. These findings suggest potential applications in nanotechnology and material science (Gour et al., 2021).
Enzyme-activated Surfactants
Cousins et al. (2009) introduced an innovative application of Fmoc-protected amino acids as surfactants for carbon nanotubes (CNTs). They developed enzymatically activated surfactants that allow for on-demand dispersion of CNTs in aqueous solutions. This approach opens new pathways for the utilization of CNTs in various scientific and industrial applications (Cousins et al., 2009).
Properties
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38)/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHCOXHFLJLQJT-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130197 | |
Record name | 5-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608512-86-3 | |
Record name | 5-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608512-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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